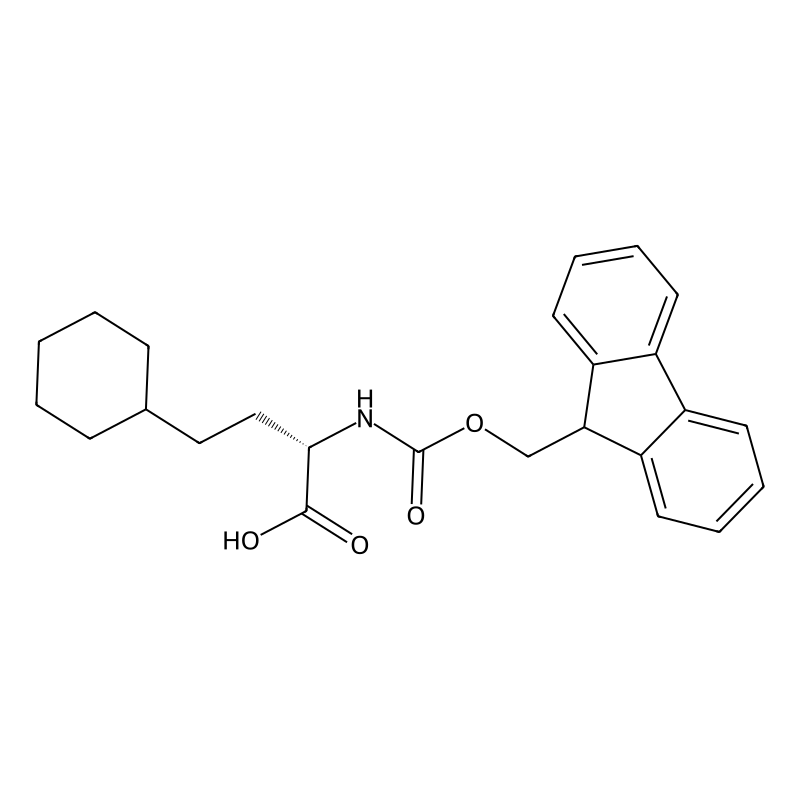

Fmoc-L-Homocyclohexylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Fmoc-L-Homocyclohexylalanine (CAS 269078-73-1) is a highly specialized, unnatural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and advanced peptidomimetic drug design. Featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group for standard base-labile deprotection workflows, its core structural value lies in the homocyclohexyl side chain—a fully saturated, bulky aliphatic ring separated from the peptide backbone by a two-carbon (methylene) spacer. This specific architecture imparts exceptionally high lipophilicity, profound steric hindrance against proteolytic enzymes, and unique spatial geometry compared to natural aromatic or shorter aliphatic residues. For procurement professionals and medicinal chemists, Fmoc-hCha-OH serves as a critical precursor for engineering orally bioavailable peptides, cell-penetrating macrocycles, and high-affinity receptor antagonists where standard proteinogenic amino acids fail to meet pharmacokinetic requirements [1].

Generic substitution of Fmoc-L-Homocyclohexylalanine with closely related analogs like Fmoc-L-Cyclohexylalanine (Cha) or Fmoc-L-Homophenylalanine (hPhe) frequently results in compromised pharmacokinetic and pharmacodynamic profiles [1]. While Cha shares the saturated cyclohexyl ring, it lacks the critical two-carbon aliphatic spacer (the 'homo' extension) between the alpha-carbon and the ring. This missing methylene group restricts the side chain's reach, preventing optimal engagement with deep hydrophobic receptor pockets and significantly reducing ex vivo oral bioavailability [2]. Conversely, substituting with hPhe maintains the spacer length but introduces an aromatic ring, which increases susceptibility to oxidative hepatic metabolism and alters the fundamental non-covalent interaction profile from purely aliphatic to pi-driven. Consequently, for procurement workflows prioritizing high metabolic stability, deep-pocket penetration, and oral efficacy, Fmoc-hCha-OH is non-interchangeable.

Optimization of Oral Bioavailability via Side-Chain Elongation

In the development of orally active peptide antagonists, the distance between the cyclic side chain and the peptide backbone is a critical determinant of bioavailability. Comparative pharmacokinetic studies evaluating spacer length demonstrated that increasing the distance from one methylene (Cyclohexylalanine, Cha) to two methylenes (Homocyclohexylalanine, hCha) significantly enhances ex vivo oral efficacy. Adding a third methylene causes efficacy to sharply fall off, establishing the two-carbon spacer of hCha as the optimal structural selection for maximizing in vivo oral bioavailability while maintaining in vitro potency [1].

| Evidence Dimension | Ex vivo oral efficacy (platelet aggregation inhibition) |

| Target Compound Data | Peak oral efficacy achieved with the 2-methylene spacer (hCha) |

| Comparator Or Baseline | Cyclohexylalanine (Cha, 1-methylene spacer) and 5-cyclohexylpentanoic acid (3-methylene spacer) |

| Quantified Difference | Significant increase in oral efficacy from 1 to 2 carbons, followed by a severe drop-off at 3 carbons. |

| Conditions | In vivo/ex vivo platelet aggregation assay following intragastric administration (1 mg/kg). |

Buyers developing orally bioavailable peptidomimetics should select Fmoc-hCha-OH over Fmoc-Cha-OH to maximize gastrointestinal absorption and systemic efficacy.

Enhanced Binding Affinity in Deep Hydrophobic Pockets

When targeting deep hydrophobic binding pockets, such as the p1 anchor site of the HLA-DRB1*0401 allele, steric bulk and reach are critical. Substituting standard cyclohexylalanine (Cha) with homocyclohexylalanine (hCha) extends the cycloaliphatic ring deeper into the binding cleft. Quantitative structure-activity relationship (SAR) studies reveal that hCha yields up to a 1.7-fold increase in binding affinity compared to the Cha baseline. This effectively exploits the additional spatial volume of the pocket without introducing the metabolic liabilities of aromatic residues like Trp or Tyr [1].

| Evidence Dimension | Target binding affinity (IC50) |

| Target Compound Data | Enhanced binding affinity utilizing the extended cycloaliphatic reach |

| Comparator Or Baseline | Fmoc-Cyclohexylalanine (Fmoc-Cha-OH) |

| Quantified Difference | ~1.7-fold improvement in IC50 for the hCha-containing peptide. |

| Conditions | Competitive binding assay against the DRB1*0401 MHC class II allele. |

Procuring Fmoc-hCha-OH enables medicinal chemists to maximize hydrophobic interactions in deep receptor pockets where standard Cha is too short to optimize binding.

Proteolytic Stability and Hepatic S9 Fraction Tolerance

A major limitation of natural amino acids in peptide therapeutics is their susceptibility to rapid proteolytic degradation. Incorporating L-homocyclohexylalanine into macrocyclic peptide sequences provides substantial steric shielding. In hit-to-lead optimization for HIV-1 protease inhibitors, replacing standard aromatic or aliphatic residues with hCha resulted in remarkable potency and exceptionally high stability against human liver S9 fractions. The hCha residue effectively fills lipophilic pockets while resisting the oxidative and proteolytic enzymes that rapidly degrade standard leucine or phenylalanine residues [1].

| Evidence Dimension | Metabolic stability (Human liver S9 fraction tolerance) |

| Target Compound Data | High stability and low total clearance in lead macrocycles |

| Comparator Or Baseline | Standard aromatic/aliphatic residues (e.g., Trp, Leu, Phe) |

| Quantified Difference | Conversion to hCha-containing macrocycles yielded low nanomolar potency with extended S9 half-life compared to rapidly metabolized natural baselines. |

| Conditions | Human liver S9 fraction incubation and HIV-1 protease fluorogenic cleavage assay. |

Fmoc-hCha-OH is a critical building block for extending the in vivo half-life of peptide therapeutics that otherwise fail due to rapid hepatic clearance.

Increased Lipophilicity for Passive Membrane Permeability

Achieving passive membrane permeability in peptide drugs requires careful tuning of lipophilicity. Fmoc-L-Homocyclohexylalanine possesses an XLogP3 of 6.1, which is significantly higher than its aromatic counterpart Fmoc-Homophenylalanine or the shorter Fmoc-Cyclohexylalanine. The fully saturated cyclohexyl ring combined with the two-carbon aliphatic spacer maximizes the hydrophobic surface area. This physicochemical property is leveraged in the design of cell-penetrating macrocycles, where hCha drives the exposed polar surface area (EPSA) down and the overall lipophilicity up, facilitating the crossing of lipid bilayers to reach intracellular targets [1].

| Evidence Dimension | Calculated Lipophilicity (XLogP3) |

| Target Compound Data | XLogP3 = 6.1 |

| Comparator Or Baseline | Fmoc-Phe-OH and Fmoc-Cha-OH (lower LogP values) |

| Quantified Difference | Higher lipophilicity index compared to standard aromatic or shorter-chain aliphatic amino acids. |

| Conditions | Computational physicochemical profiling (PubChem/XLogP3) for permeability optimization. |

Buyers focused on intracellular targets should select Fmoc-hCha-OH to force peptide sequences into a more lipophilic, membrane-permeable physicochemical space.

Orally Bioavailable Peptidomimetics

Due to its optimized two-carbon aliphatic spacer, Fmoc-hCha-OH is the preferred building block for synthesizing orally active peptide antagonists. It maximizes gastrointestinal absorption and systemic ex vivo efficacy compared to shorter (Cha) or longer cycloaliphatic analogs, making it essential for oral formulation workflows [1].

Deep-Pocket Receptor Antagonists

In structure-based drug design targeting deep hydrophobic clefts—such as the MHC class II HLA-DR alleles—incorporating hCha extends the cycloaliphatic bulk deeper into the pocket than standard cyclohexylalanine, significantly enhancing target binding affinity and application-critical performance [2].

Intracellular Macrocyclic Peptides

For peptide therapeutics requiring passive membrane permeability to reach intracellular targets (e.g., HIV-1 protease inhibitors), Fmoc-hCha-OH provides the necessary high lipophilicity and steric shielding to resist hepatic S9 degradation while lowering the exposed polar surface area [3].

References

- [1] J. Med. Chem. 1999, 42, 26, 5254–5265. Design of a New Class of Orally Active Fibrinogen Receptor Antagonists.

- [2] J. Med. Chem. 2000, 43, 11, 2135–2148. Peptide and Peptide Mimetic Inhibitors of Antigen Presentation by HLA-DR Class II MHC Molecules.

- [3] ACS Med. Chem. Lett. 2022, 13, 10, 1646–1654. Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor.

XLogP3

Sequence

Wikipedia

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2